molecular formula C10H8ClFN2 B1519514 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole CAS No. 1235440-19-3

3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole

Cat. No. B1519514
M. Wt: 210.63 g/mol
InChI Key: ZUZKLQHXSMUHGP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical properties like acidity or basicity.


Scientific Research Applications

Synthesis and Building Blocks in Medicinal Chemistry

Fluorinated pyrazoles, including structures similar to 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole, are significant due to their utility as building blocks in medicinal chemistry. These compounds are valuable for further functionalization, enabling the development of novel pharmaceuticals with enhanced properties. A study highlighted the synthesis of 3-amino-4-fluoropyrazoles, demonstrating the importance of fluorinated pyrazoles in creating compounds with potential medicinal applications. The process involves monofluorination and condensation steps, showcasing the versatility of pyrazoles in synthetic chemistry (Surmont et al., 2011).

Photophysical Characterization and Biological Applications

The photophysical properties of pyrazoline derivatives, structurally related to 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole, have been extensively studied. These properties are crucial for applications in fluorescence-based sensors and biological imaging. Research into 1,3,5-triaryl-2-pyrazoline fluorophores has provided insights into the influence of different substituents on the photophysical characteristics of these compounds, with potential applications in intracellular pH probing due to their membrane permeability and low toxicity (Fahrni et al., 2003).

Ligand Synthesis for Metal Coordination

Pyrazoles with functionalized side chains, including those similar to 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole, serve as ligands in metal coordination chemistry. These compounds can lead to the development of novel materials with varied applications, from catalysis to materials science. A specific study described the synthesis of pyrazoles with different substituents, demonstrating the potential of these ligands in creating complexes with unique properties (Grotjahn et al., 2002).

Heteroleptic Cyclometalated Complexes

Research on heteroleptic Ir(III) metal complexes with N-phenyl-substituted pyrazoles, closely related to 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole, has shown the potential for creating highly efficient, room-temperature blue phosphorescent materials. These findings are significant for the development of organic light-emitting diodes (OLEDs) and other photonic devices. The study highlights the role of pyrazole ligands in tuning the photophysical properties of metal complexes for desired applications (Yang et al., 2005).

Safety And Hazards

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Future Directions

This could involve potential applications of the compound, areas for further research, and unanswered questions about the compound.


Please note that this is a general outline and the specific details would depend on the compound being studied. For “3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole”, more research may be needed to provide a comprehensive analysis. If you have access to a laboratory or research database, they may be able to provide more specific information.


properties

IUPAC Name

3-(chloromethyl)-1-(3-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-7-9-4-5-14(13-9)10-3-1-2-8(12)6-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZKLQHXSMUHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243203
Record name 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole

CAS RN

1235440-19-3
Record name 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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